1,2,3,7-Tetrachlorodibenzo-p-dioxin

描述

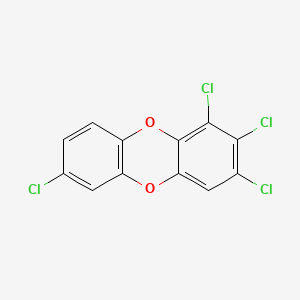

1,2,3,7-Tetrachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin, a group of chemically-related compounds known for their environmental persistence and toxicity. This compound is a colorless to white crystalline solid with no distinguishable odor at room temperature. It is often formed as an unwanted byproduct in various industrial processes, such as the burning of organic materials and the manufacture of certain chlorinated chemicals .

准备方法

Synthetic Routes and Reaction Conditions

1,2,3,7-Tetrachlorodibenzo-p-dioxin can be synthesized through the chlorination of dibenzo-p-dioxin. This process typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions on the dibenzo-p-dioxin molecule .

Industrial Production Methods

Industrial production of this compound is generally unintentional and occurs as a byproduct during the manufacture of chlorinated organic chemicals, such as chlorinated phenols. It can also be formed during the chlorine bleaching process used by pulp and paper mills .

化学反应分析

Environmental Reactivity and Degradation

1,2,3,7-TCDD exhibits high environmental persistence due to its stability. Key degradation mechanisms include:

a. Photodegradation

-

Ultraviolet (UV) irradiation induces dechlorination, though efficiency depends on the medium (aqueous vs. organic solvents). Reported half-lives in sunlight range from weeks to months .

b. Microbial Degradation

-

Limited anaerobic microbial breakdown occurs in soil, with reductive dechlorination observed under specific conditions (e.g., presence of Dehalococcoides spp.) .

Table 1: Physicochemical Properties Influencing Reactivity

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 322.0 g/mol | |

| Octanol-Water Partition (log K<sub>ow</sub>) | 6.8–7.58 | |

| Vapor Pressure | 1.6 × 10<sup>−6</sup> Pa (25°C) | |

| Water Solubility | 1.9 × 10<sup>−7</sup> mol/m³ |

Stability in Matrices

1,2,3,7-TCDD resists hydrolysis and oxidation under ambient conditions. Key stability data:

-

Soil : Vertical mobility is negligible; binds strongly to organic carbon (K<sub>oc</sub> = 5.4 × 10<sup>6</sup>) .

-

Thermal Stability : Decomposes at temperatures > 750°C, producing CO, HCl, and chlorinated fragments .

Laboratory-Scale Reactions

a. Reductive Dechlorination

-

Treatment with zero-valent iron (ZVI) or palladium catalysts reduces chlorine substituents, yielding less chlorinated dioxins .

b. Oxidation

-

Ozonation and advanced oxidation processes (AOPs) show limited efficacy, with <20% degradation in aqueous systems .

Analytical Detection Methods

1,2,3,7-TCDD is quantified via gas chromatography/mass spectrometry (GC/MS) with isotopic dilution (e.g., <sup>13</sup>C-labeled internal standards) . Detection limits typically range from 0.1–1 pg/L .

科学研究应用

It appears you're asking for information on the applications of 1,2,3,7-Tetrachlorodibenzo-p-dioxin (1,2,3,7-TCDD). However, the provided search results focus primarily on 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), which is a different compound with well-documented toxic effects .

Regarding 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD):

- Formation and Occurrence: 2,3,7,8-TCDD is not intentionally manufactured but is an unintentional byproduct of incomplete combustion and certain industrial processes . It can be released during the combustion of fossil fuels, metal processing, and the bleaching of paper pulp with chlorine .

- Past Contamination: TCDD was found as a contaminant in chlorophenoxy herbicides like 2,4,5-T, which were used to control weeds and as a defoliant .

- Lack of Commercial Use: 2,3,7,8-TCDD has no known commercial applications . It has been investigated as a research chemical and tested as a flame-proofing agent and pesticide, but it was never used commercially for these purposes .

- Toxicity: Studies indicate that TCDD exposure can lead to various health problems, including chloracne and metabolic disorders . Animal studies have linked TCDD to tumorigenesis, immunological dysfunction, and teratogenesis .

Limited Information on this compound:

作用机制

1,2,3,7-Tetrachlorodibenzo-p-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor, a transcription factor present in all cells . This receptor regulates the expression of various genes involved in xenobiotic metabolism, cell growth, and differentiation . The compound’s mechanism of action includes:

Gene Expression: Alters the expression of several hundred genes, including those involved in detoxification and metabolic processes.

Oxidative Stress: Induces the production of reactive oxygen species, leading to oxidative damage to cellular components.

Apoptosis: Can trigger programmed cell death through pathways involving caspase activation and DNA fragmentation.

相似化合物的比较

1,2,3,7-Tetrachlorodibenzo-p-dioxin is part of a broader class of compounds known as polychlorinated dibenzo-p-dioxins. Similar compounds include:

2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its high toxicity and environmental persistence.

Polychlorinated Dibenzofurans: Structurally similar but differ in the presence of an oxygen atom connecting the aromatic rings.

Polychlorinated Biphenyls: Share similar toxicological properties but have different structural features.

Uniqueness

This compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its ability to activate the aryl hydrocarbon receptor and induce oxidative stress distinguishes it from other related compounds .

属性

IUPAC Name |

1,2,3,7-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-2-7-8(3-5)17-9-4-6(14)10(15)11(16)12(9)18-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGXYFVQZVPEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217291 | |

| Record name | 1,2,3,7-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67028-18-6 | |

| Record name | 1,2,3,7-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP084976GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。